N-(3-chlorophenyl)indoline-1-carboxamide
Description
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C15H13ClN2O/c16-12-5-3-6-13(10-12)17-15(19)18-9-8-11-4-1-2-7-14(11)18/h1-7,10H,8-9H2,(H,17,19) |
InChI Key |
NGFPHGLRXBDVPM-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 Core Modifications
- Indoline vs. Indole: N-(3-chlorophenyl)naphthyl carboxamide () replaces the indoline core with a naphthyl group, enhancing aromaticity and planarity. This modification improves binding affinity to inflammatory targets (FLT1, NOS3) compared to Aspirin and Indomethacin . 1-methyl-N-phenyl-indole-3-carboxamide () features an unsaturated indole core.
2.1.2 Substituent Variations
- Trifluoromethyl and Methyl Groups :
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () incorporates a pyrazole ring with trifluoromethyl and methyl groups. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the chlorine substituent in the target compound .
- Chromene Derivatives :
2.2 Functional Comparisons
2.2.1 Bioactivity and Target Binding
- Quantum Chemical Reactivity :
2.2.2 Pharmacokinetic Considerations
Q & A
Basic: What are the standard synthetic routes for N-(3-chlorophenyl)indoline-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with indoline-1-carboxylic acid activation followed by coupling with 3-chloroaniline. Key steps include:
- Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC or EDC) or acid chlorides for efficient conjugation .
- Reaction optimization : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
- Temperature control : Exothermic reactions (e.g., acylation) require cooling (0–5°C) to prevent side products .
Example Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | 3-Chloroaniline, DCC, DMAP, DCM, 0°C → RT | 75–85 | ≥95% |
| Purification | Ethanol recrystallization | 70–80 | 99% |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.1–7.5 ppm for chlorophenyl) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Validate molecular weight (e.g., m/z 300.7 for C₁₅H₁₁ClN₂O) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Critical Note:
Discrepancies in melting points or spectral data may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro position, indoline substituents) and test against target enzymes (e.g., kinases) .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
Example Contradiction Resolution:
If anti-inflammatory activity varies across studies, evaluate cell permeability (logP) and metabolic stability (microsomal assays) to differentiate pharmacokinetic vs. mechanistic effects .
Advanced: What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å) to resolve Cl and O electron densities .
- Refinement in SHELXL : Apply restraints for disordered regions (e.g., chlorophenyl rotation) and validate with R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O=C) using Mercury software to explain stability .
Critical Note:
Twinned crystals may require integration of multiple datasets or use of TWINLAW for structure solution .
Advanced: How can researchers design experiments to assess the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) products .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Example Data:
| Metabolic Parameter | Value | Method |
|---|---|---|
| t₁/₂ (Human Liver Microsomes) | 45 min | LC-MS/MS |
| Major Metabolite | Hydroxylated indoline | HRMS |
Basic: What are the key physicochemical properties of this compound relevant to formulation?
Methodological Answer:
- Solubility : Determine in PBS (pH 7.4) and DMSO; logP ~3.2 indicates moderate lipophilicity .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under stress conditions .
- pKa Estimation : Use potentiometric titration or computational tools (e.g., MarvinSuite) to predict ionization states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
